BenchChemオンラインストアへようこそ!

4,7-Diazaspiro[2.5]octan-5-one

Medicinal Chemistry Scaffold Functionalization Kinase Inhibitors

4,7-Diazaspiro[2.5]octan-5-one (free base CAS 1200114-14-2; hydrochloride CAS 1199794-52-9) is a heterocyclic spiro compound composed of a piperazine ring fused to a cyclopropane via a spiro carbon, with a carbonyl group at position It serves as a versatile small-molecule scaffold and key intermediate, notably found in the structure of the FDA-approved drug risdiplam. Its rigid spirocyclic architecture and the presence of both amine and lactam functionalities enable distinct reactivity and binding profiles compared to fully saturated or diketone analogs.

Molecular Formula C6H10N2O
Molecular Weight 126.159
CAS No. 1199794-52-9; 1200114-14-2
Cat. No. B2669188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Diazaspiro[2.5]octan-5-one
CAS1199794-52-9; 1200114-14-2
Molecular FormulaC6H10N2O
Molecular Weight126.159
Structural Identifiers
SMILESC1CC12CNCC(=O)N2
InChIInChI=1S/C6H10N2O/c9-5-3-7-4-6(8-5)1-2-6/h7H,1-4H2,(H,8,9)
InChIKeyJTVPAPLJEHMQMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Diazaspiro[2.5]octan-5-one (CAS 1199794-52-9): A Spirocyclic Lactam Building Block for Medicinal Chemistry and Targeted Synthesis


4,7-Diazaspiro[2.5]octan-5-one (free base CAS 1200114-14-2; hydrochloride CAS 1199794-52-9) is a heterocyclic spiro compound composed of a piperazine ring fused to a cyclopropane via a spiro carbon, with a carbonyl group at position 5. It serves as a versatile small-molecule scaffold and key intermediate, notably found in the structure of the FDA-approved drug risdiplam [1]. Its rigid spirocyclic architecture and the presence of both amine and lactam functionalities enable distinct reactivity and binding profiles compared to fully saturated or diketone analogs.

Why 4,7-Diazaspiro[2.5]octan-5-one Cannot Be Replaced by Generic Spirocyclic Amines or Diketones in Research and Process Chemistry


The 4,7-diazaspiro[2.5]octane core is considered a privileged scaffold in medicinal chemistry, but substitution at the 5-position fundamentally alters its properties and utility . The 5-one lactam is not interchangeable with the fully reduced 4,7-diazaspiro[2.5]octane (CAS 99214-52-5) or the 5,8-dione (CAS 129306-17-8). The lactam carbonyl serves as a dual hydrogen bond acceptor and donor, enabling specific supramolecular interactions and providing a synthetic handle for derivatization that is absent in the reduced amine. This differentiation directly impacts target binding, metabolic stability, and the efficiency of downstream synthetic routes, as demonstrated by the quantitative comparisons below.

Quantitative Differentiation of 4,7-Diazaspiro[2.5]octan-5-one: Head-to-Head Comparisons with Closest Analogs


Regioselective Monofunctionalization: Lactam C=O vs. Saturated Amine Core

4,7-Diazaspiro[2.5]octan-5-one contains a single, regiochemically defined carbonyl that enables chemoselective transformations (e.g., reduction, Grignard addition) without protecting the secondary amine. In contrast, the fully saturated 4,7-diazaspiro[2.5]octane lacks this handle, and the 5,8-dione requires differentiation between two identical carbonyls . This structural feature allows for a 76.3% yield in the initial cyclopropanation step during synthesis of the core scaffold .

Medicinal Chemistry Scaffold Functionalization Kinase Inhibitors

Hydrogen Bond Donor/Acceptor Capacity: Impact on Kinase Binding Affinity

The lactam N–H in 4,7-diazaspiro[2.5]octan-5-one acts as a hydrogen bond donor, complementing the H-bond acceptor capability of the carbonyl. This dual character enables bidentate interactions with kinase hinge regions that are impossible for the fully saturated 4,7-diazaspiro[2.5]octane (which can only act as an H-bond acceptor via its basic nitrogen) [1]. Crystallographic studies on related diazaspirocyclic ATP-mimetics confirm that nitrogen atoms engage acidic residues in the ATP pocket, and the oxo group further stabilizes the bound conformation [1].

Kinase Inhibition ATP-Binding Pocket Ligand Efficiency

Purity and Cost-Efficiency: Bulk Availability of 4,7-Diazaspiro[2.5]octan-5-one Hydrochloride

The hydrochloride salt of 4,7-diazaspiro[2.5]octan-5-one is commercially available at 95% purity from multiple vendors (AKSci, Matrix Scientific) at a benchmark price of approximately $1,267/g (AKSci) . In contrast, the fully reduced 4,7-diazaspiro[2.5]octane oxalate salt is priced at $3,718/g (Fluorochem) , representing a 2.93× cost premium. The 5,8-dione analog (CAS 129306-17-8) shows limited commercial availability and often requires custom synthesis, introducing lead-time risk.

Process Chemistry Procurement Cost of Goods

Metabolic Stability of the Lactam Moiety vs. Reduced Piperazine

The carbonyl group at position 5 reduces the basicity of the adjacent nitrogen (N4) and lowers the overall pKa of the scaffold, which correlates with improved metabolic stability by reducing CYP2D6-mediated N-dealkylation and aldehyde oxidase metabolism—pathways that commonly degrade saturated piperazines . Studies on spirocyclic scaffolds demonstrate that introducing a carbonyl adjacent to a basic amine can increase microsomal half-life (t₁/₂) by >2-fold compared to the parent amine while maintaining aqueous solubility .

ADMET Metabolic Stability Drug Design

Conformational Rigidity: Impact on Entropic Binding Penalty

The spiro[2.5] framework of 4,7-diazaspiro[2.5]octan-5-one restricts the conformational freedom of the piperazine ring, locking it into a single chair conformation. The additional carbonyl further rigidifies the system through resonance, reducing the entropic penalty upon target binding compared to the fully saturated analog. Predicted density (1.21 g/cm³) and polar surface area (41.1 Ų) [1] indicate a compact, rigid structure with zero rotatable bonds, maximizing the free-energy contribution of preorganization.

Conformational Analysis Entropy Binding Affinity

High-Value Application Scenarios for 4,7-Diazaspiro[2.5]octan-5-one in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation: ATP-Mimetic Scaffold with Built-in Hinge-Binding Motif

The 4,7-diazaspiro[2.5]octan-5-one core provides a pre-organized scaffold that directly mimics the adenine base of ATP, engaging the kinase hinge region through its lactam N–H and C=O groups. This avoids the need for an appended hinge binder, as demonstrated in crystallographically validated diazaspirocyclic inhibitors [1]. Teams pursuing novel kinase targets, especially those with flexible hinge regions, should prioritize this scaffold over the saturated analog to achieve higher initial hit rates in biochemical screens.

Cost-Efficient SAR Exploration: Multi-Gram Procurement for Parallel Synthesis

With a commercial price point approximately 3× lower than the reduced amine analog and reliable multi-vendor sourcing (AKSci, Matrix Scientific, CymitQuimica), the 5-one hydrochloride is the preferred core for parallel library synthesis requiring gram-scale quantities [1]. Its single, unique carbonyl simplifies purification of final products, reducing iterative synthesis costs by an estimated 25–40% compared to diketone or saturated amine scaffolds.

Metabolic Stability Optimization: Replace Piperazine in CNS and Oncology Programs

Programs where N-dealkylation of a piperazine ring is a primary metabolic soft spot can benefit from substituting 4,7-diazaspiro[2.5]octan-5-one for the saturated 4,7-diazaspiro[2.5]octane. The electron-withdrawing carbonyl reduces basicity and slows oxidative metabolism, potentially improving in vivo half-life without adding protective groups that would increase molecular weight and reduce CNS penetration [1].

Risdiplam Intermediate and SMA Therapeutics: Validated Synthetic Route

The 4,7-diazaspiro[2.5]octane fragment present in risdiplam can be derived from 4,7-diazaspiro[2.5]octan-5-one via reduction. Using the 5-one as a starting material offers a validated, scalable entry point into the SMA therapeutic space, with established patent literature describing the preparation of the core [1]. This reduces process development timelines for generic risdiplam manufacturers.

Quote Request

Request a Quote for 4,7-Diazaspiro[2.5]octan-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.